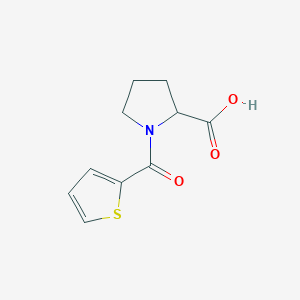

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILFMWQTZZFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372388 | |

| Record name | 1-(Thiophene-2-carbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117918-58-8 | |

| Record name | 1-(Thiophene-2-carbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Stereochemical Control

The patent WO2014206257A1 details a method to synthesize enantiomerically pure pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation of chiral enamine precursors. For 1-(thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, the process involves:

-

Enamine Formation : Condensation of (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole with thiophene-2-carbonyl chloride under basic conditions.

-

Catalytic Hydrogenation : Reduction of the enamine double bond using hydrogen gas (1.4–1.5 MPa) in the presence of a chiral catalyst (e.g., (R)-BINAP-Ru complex) and sodium ethoxide at 50°C.

Table 1: Key Reaction Parameters for Catalytic Hydrogenation

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Enamine formation | Thiophene-2-carbonyl chloride, Et₃N, DCM | 82% | – |

| Hydrogenation | H₂ (1.5 MPa), (R)-BINAP-Ru, NaOEt, EtOH/DMF | 89% | >99% |

| Deprotection | TFA/CH₂Cl₂, 25°C | 95% | >99% |

This method achieves >99% enantiomeric excess by leveraging the chirality of the enamine intermediate and the stereoselective hydrogenation catalyst. Comparative studies in the patent demonstrate that racemic mixtures form when non-chiral catalysts or unprotected amines are used.

Multicomponent One-Pot Synthesis

Iodine/K₂CO₃-Catalyzed Cyclization

A metal-free three-component reaction reported by Synthetic Journal (2019) constructs the pyrrolidine core via condensation of:

-

Thiophene-2-carbaldehyde (aromatic aldehyde),

-

Glycine ethyl ester (amino acid ester),

-

Chalcone (α,β-unsaturated ketone).

The reaction proceeds in tetrahydrofuran (THF) at 80°C using iodine (0.8 equiv) and K₂CO₃ (3.0 equiv) as catalysts.

Table 2: Optimization of Reaction Conditions

| Entry | I₂ (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 10 | 35 |

| 2 | 0.4 | 7 | 85 |

| 3 | 0.8 | 7 | 93 |

The optimized conditions (Entry 3) afford the pyrrolidine-2-carboxylate intermediate in 93% yield, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH.

Comparative Analysis of Methods

Efficiency and Scalability

-

-

Advantages : High stereoselectivity (>99% ee), suitable for industrial-scale production.

-

Limitations : Requires expensive chiral catalysts and high-pressure hydrogenation equipment.

-

-

-

Advantages : Metal-free, one-pot simplicity, and cost-effective starting materials.

-

Limitations : Moderate stereocontrol (racemic mixture without chiral auxiliaries).

-

Chemical Reactions Analysis

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions:

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).

Major Products: Depending on the reaction, products can include sulfoxides, sulfones, alcohols, and halogenated thiophenes.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid

- Molecular Formula : C10H9NO2S

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a thiophene carbonyl group and a carboxylic acid, which contributes to its unique reactivity and interaction with biological systems.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a building block for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and viral infections.

-

Material Science

- Chiral Catalysts : The compound can be utilized as a ligand in the development of chiral catalysts for asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds used in pharmaceuticals.

-

Biological Research

- Antiviral Activity : It has been identified as an intermediate in the synthesis of antiviral drugs, such as those targeting HIV. This underscores its importance in developing new therapeutic agents.

- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that induce apoptosis in cancer cells.

Data Table: Biological Activities and Applications

Case Studies

-

HIV Treatment

- A study highlighted the role of this compound as a key intermediate in the synthesis of antiviral agents like Bictegravir. Clinical trials have demonstrated its efficacy against HIV, showcasing the compound's significance in antiviral drug development.

-

Cancer Research

- Investigations into its anticancer properties revealed that treatment with this compound increased caspase-3 activity, indicating apoptosis induction in cancer cells. These findings suggest potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-2-carboxylic Acid Derivatives

Key Observations :

- Thiophene vs.

- Pharmacological Activity: Captopril’s 3-sulfanylpropanoyl group is critical for ACE inhibition, whereas the thiophene derivative lacks this functional group, suggesting divergent biological targets .

Pharmacological Analogs

Table 2: Pharmacological and Functional Comparisons

Key Observations :

- Captopril: The 3-sulfanylpropanoyl group is essential for zinc coordination in ACE, a feature absent in the thiophene derivative .

- Glutamate Antagonist : The carboxyphenyl group in (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid mimics glutamate’s distal carboxylate, enabling competitive inhibition of iGluRs. The thiophene analog’s electronic profile may reduce affinity for glutamate receptors .

Key Observations :

- Solubility : The thiophene derivative’s low solubility (inferred from thiophene-2-carboxylic acid properties ) contrasts with Captopril’s moderate solubility due to its sulfhydryl group.

- Synthesis : The target compound is synthesized via a one-pot multicomponent reaction, offering efficiency over stepwise methods used for Captopril .

Impurities and Byproducts

Several related compounds, such as Captopril disulfide and acetylcaptopril hydrate , are documented as impurities in pharmaceutical contexts . These highlight the importance of structural stability:

- The thiophene derivative’s stability under synthetic conditions (e.g., reflux in glacial acetic acid ) contrasts with Captopril’s susceptibility to oxidation (forming disulfide byproducts ).

Biological Activity

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiophene-2-carbonyl group and a carboxylic acid moiety. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with thiophene-2-carboxylic acid under specific conditions to yield the desired product. The reaction parameters such as temperature, solvent, and catalyst significantly influence the yield and purity of the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and other multidrug-resistant strains. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Apoptosis induction |

| Similar derivatives | MCF-7 | 10 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus, particularly strains resistant to common antibiotics like linezolid. This suggests potential applications in treating infections caused by resistant pathogens.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | 32 | Linezolid-resistant |

| Escherichia coli | >128 | Sensitive |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways. The detailed mechanism remains an area for further investigation but may involve modulation of signaling pathways associated with cancer progression.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in vivo and in vitro:

- Study on Anticancer Efficacy : In a study published in MDPI, derivatives similar to this compound were tested against A549 cells, showing promising anticancer activity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another study focused on the antimicrobial properties against multidrug-resistant strains, indicating that modifications in the structure could enhance potency against resistant bacteria .

- Mechanistic Insights : Research has indicated that the compound may exert its effects through multiple pathways, including oxidative stress induction and interference with DNA replication .

Q & A

Q. What are the standard synthetic routes for 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid?

A two-step approach is typically employed:

- Step 1: Synthesis of thiophene-2-carboxylic acid via the haloform reaction, where 2-acetylthiophene reacts with sodium hypochlorite to yield the carboxylic acid .

- Step 2: Coupling the thiophene moiety to pyrrolidine-2-carboxylic acid. Activation of the carboxylic acid (e.g., using EDCl or HATU) facilitates amide bond formation with the pyrrolidine backbone. Similar methodologies are described for acylated pyrrolidine derivatives in drug development studies .

Key considerations : Optimize reaction solvents (e.g., DMF or dichloromethane) and stoichiometry to minimize side products.

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR spectroscopy : Confirm the thiophene carbonyl (δ ~165–170 ppm in NMR) and pyrrolidine ring protons (δ ~1.8–3.5 ppm in NMR).

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

- Elemental analysis : Verify purity (>95%) and stoichiometry .

- Melting point : Compare observed values (e.g., 128–130°C for thiophene-2-carboxylic acid) to literature data .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbonyl group.

- Avoid exposure to moisture and strong oxidizers, as thiophene derivatives are sensitive to degradation under acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring affect biological activity?

- Methodology : Synthesize analogs with substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl, or heterocyclic groups) and evaluate via in vitro assays (e.g., receptor binding or enzyme inhibition).

- Example : In AT receptor studies, 1-acyl-pyrrolidine-2-carboxamides showed affinity variations depending on acyl chain length and terminal functional groups (e.g., tetrazole groups enhanced binding) .

- Data interpretation : Use molecular docking to correlate steric/electronic effects with activity trends.

Q. What strategies are effective in resolving enantiomers of the compound?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients.

- Asymmetric synthesis : Employ chiral auxiliaries or catalysts during pyrrolidine ring formation. For example, (S)-proline derivatives have been synthesized using enantioselective hydrogenation .

- Validation : Confirm enantiopurity via circular dichroism (CD) or X-ray crystallography.

Q. How to address discrepancies in reported bioactivity data across studies?

- Replication : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines).

- Purity verification : Use HPLC (≥98% purity) and elemental analysis to rule out impurities.

- Structural confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry, as minor configuration errors can drastically alter activity .

Q. What methodologies assess the compound’s environmental impact during disposal?

- Biodegradation studies : Use OECD 301/302 guidelines to test microbial degradation in aquatic/soil matrices.

- Ecotoxicity assays : Evaluate acute toxicity in Daphnia magna or algae (OECD 202/201).

- Containment protocols : Follow laboratory safety guidelines (e.g., EN 14042) to prevent environmental release during synthesis or disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.